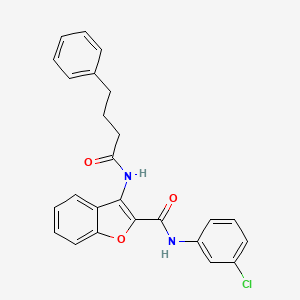

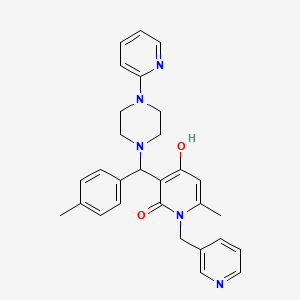

![molecular formula C16H26N2O3 B2434337 Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate CAS No. 1385463-27-3](/img/structure/B2434337.png)

Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials available and the desired route of synthesis. A common approach might involve the use of protecting groups to prevent unwanted reactions at certain functional groups while others are being introduced .Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. The amide group could participate in hydrolysis or condensation reactions, while the alkynyl group could undergo addition reactions .Applications De Recherche Scientifique

Synthesis and Structural Analysis

"Methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate" is a compound that participates in various synthetic pathways and structural analyses in organic chemistry. It serves as a building block in the synthesis of complex molecules due to its reactive functional groups. For example, studies have demonstrated its utility in generating enantiomeric excesses in meteoritic amino acids, highlighting its significance in prebiotic chemistry and the asymmetric influence on organic chemical evolution before the origin of life (Cronin & Pizzarello, 1997). Another research focused on its role in the synthesis of 2-amino-1-cyan-glutaconsäureamid-1-methylester, a dimer of methyl cyanoacetate and cyanoacetamide, further demonstrating its applicability in the creation of nitrogen-containing compounds (Junek, El Sarhan, & Sterk, 1988).

Crystallography and Molecular Interactions

In crystallography, the compound has been utilized to study molecular interactions and structural determinations. For instance, the synthesis and X-ray structure analysis of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate from condensation of 2-aminobenzothiazole and dimethyl but-2-ynedioate showcases how such molecules can aid in understanding molecular geometry and bonding within crystal structures (Chan, Ma, & Mak, 1977).

Chemical Transformations and Applications

Further, its involvement in chemical transformations is illustrated by the synthesis and transformations of methyl (Z)-2-((tert- butoxycarbonyl)amino)-3-(dimethylamino)propenoate, where it undergoes reactions with various nucleophiles to afford fused pyridones, pyrimidones, and pyranones, highlighting its versatility in organic synthesis (Baš et al., 2001).

Environmental and Analytical Chemistry

Moreover, its derivatives have been analyzed for their potential environmental applications, such as in the study of CO2 equilibrium solubility of tertiary amine solvents, indicating its relevance in carbon capture technologies and environmental chemistry (Liu et al., 2019).

Propriétés

IUPAC Name |

methyl (2S)-3,3-dimethyl-2-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-6-9-18-10-7-12(8-11-18)14(19)17-13(15(20)21-5)16(2,3)4/h1,12-13H,7-11H2,2-5H3,(H,17,19)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNNNRVUMSQKCW-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1CCN(CC1)CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1CCN(CC1)CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

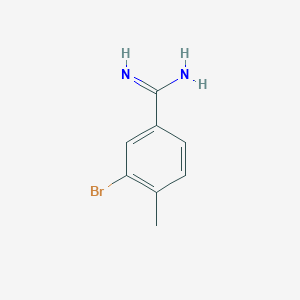

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2434254.png)

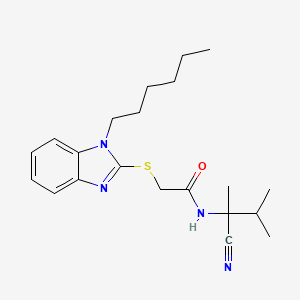

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2434260.png)

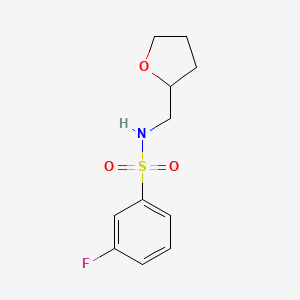

![N-([2,3'-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2434261.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone oxalate](/img/structure/B2434266.png)

![[3-(Piperazin-1-YL)phenyl]methanol](/img/structure/B2434273.png)

![2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(3-methylphenyl)thio]pyrazine](/img/structure/B2434274.png)